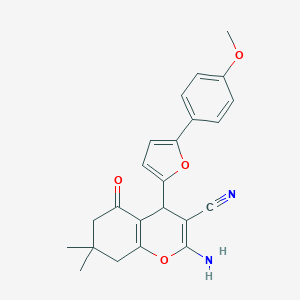![molecular formula C20H24ClN2O2+ B285941 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285941.png)
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium, also known as CCG-4986, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce the activation of immune cells such as macrophages and T-cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and other polar solvents, which makes it easy to use in cell culture experiments. However, one limitation of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective inhibitors of PDE4, which may have therapeutic applications in various inflammatory diseases. Finally, the study of the mechanism of action of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium may lead to the discovery of new signaling pathways and enzymes that could be targeted for therapeutic purposes.
Métodos De Síntesis
The synthesis of 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium involves the reaction of 3-(3-chlorophenoxy)-1,2-propanediol with 1-methyl-2-propylimidazole in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H24ClN2O2+ |
|---|---|
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
1-(3-chlorophenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H24ClN2O2/c1-3-7-20-22(2)18-10-4-5-11-19(18)23(20)13-16(24)14-25-17-9-6-8-15(21)12-17/h4-6,8-12,16,24H,3,7,13-14H2,1-2H3/q+1 |
Clave InChI |
MWUMFOOHFIHXEB-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
SMILES canónico |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)



![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Butoxybenzylidene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285886.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)